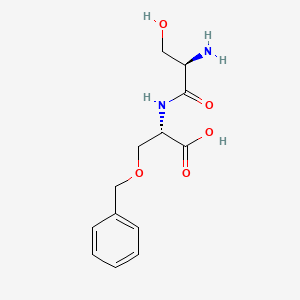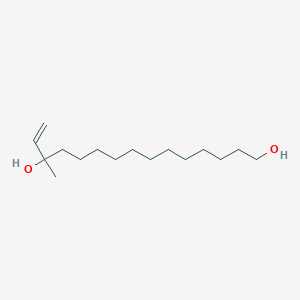![molecular formula C20H22O3 B14179810 2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione CAS No. 915093-52-6](/img/structure/B14179810.png)
2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione is a complex organic compound that belongs to the class of naphthofurans. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of naphtho[2,3-b]furan-4,9-diones, including 2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione, can be achieved through various methods. One efficient method involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins. This reaction is catalyzed by commercially available Pd/C and does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach . Another method involves visible-light-mediated [3+2] cycloaddition reactions, which provide a green and efficient means to synthesize these compounds under mild conditions .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. The use of palladium-catalyzed reactions and visible-light-mediated cycloaddition reactions can be optimized for large-scale production, ensuring high yields and minimal environmental impact.
化学反応の分析
Types of Reactions: 2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of naphtho[2,3-b]furan-4,9-diones include bromine in acetic acid for cyclization reactions, and lithium enolates or pyridinium ylides for alkylation reactions . The conditions for these reactions are typically mild, ensuring high selectivity and yield.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, cyclization reactions can produce various substituted naphtho[2,3-b]furan-4,9-diones, while alkylation reactions can introduce different alkyl groups to the naphthoquinone core .
科学的研究の応用
2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione has numerous applications in scientific research. Its unique structure and biological activity make it a valuable compound in medicinal chemistry, where it is studied for its potential antitumor, antiviral, and cytotoxic activities . Additionally, it is used in materials science for the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interfere with cellular processes, such as DNA replication and protein synthesis. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied .
類似化合物との比較
2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione can be compared with other similar compounds, such as other naphtho[2,3-b]furan-4,9-diones and their derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and applications. For example, compounds like 2-phenylthio-1,4-naphthoquinone and 2-ethylthio-1,4-naphthoquinone exhibit different reactivity and biological properties compared to this compound .
特性
CAS番号 |
915093-52-6 |
|---|---|
分子式 |
C20H22O3 |
分子量 |
310.4 g/mol |
IUPAC名 |
2-ethyl-7-(4-methylpentyl)benzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C20H22O3/c1-4-14-11-17-18(21)15-9-8-13(7-5-6-12(2)3)10-16(15)19(22)20(17)23-14/h8-12H,4-7H2,1-3H3 |
InChIキー |
CATUHVYNQAQTTH-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(O1)C(=O)C3=C(C2=O)C=CC(=C3)CCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


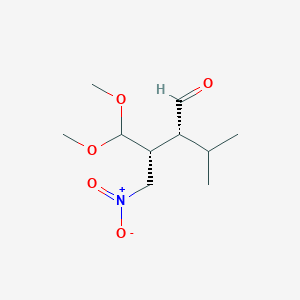
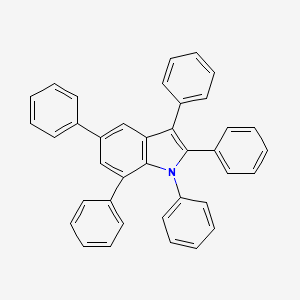
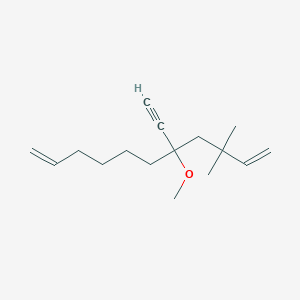
![3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14179742.png)
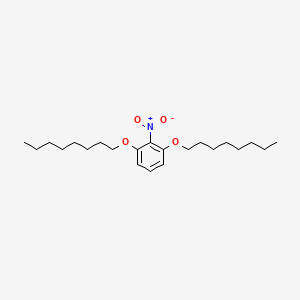
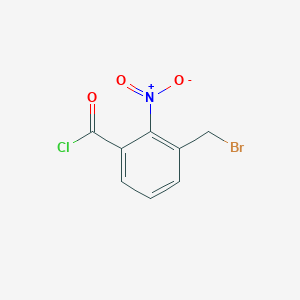
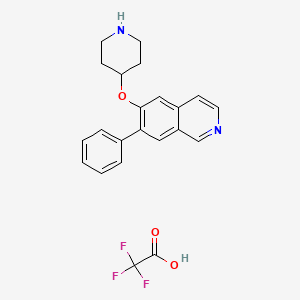
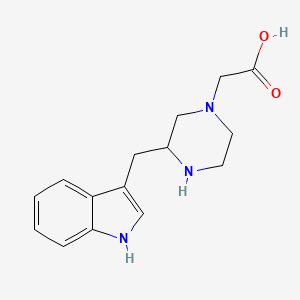
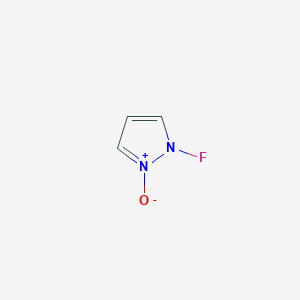
![2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid](/img/structure/B14179789.png)
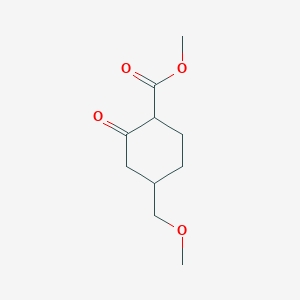
![4-[(But-3-en-1-yl)sulfanyl]-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one](/img/structure/B14179794.png)
